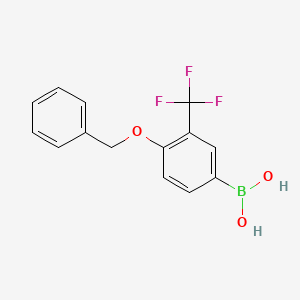

(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid

描述

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for organoboron compounds. The compound is officially designated as [4-phenylmethoxy-3-(trifluoromethyl)phenyl]boronic acid, reflecting the precise positioning of functional groups on the benzene ring system. The Chemical Abstracts Service registry number 1245014-05-4 provides unambiguous identification in chemical databases and literature.

Alternative nomenclature systems recognize this compound through several synonymous designations that emphasize different structural features. The systematic name this compound explicitly identifies the substitution pattern, where the benzyloxy group occupies the para position (position 4) relative to the boronic acid functionality, while the trifluoromethyl group is located at the meta position (position 3). This naming convention facilitates clear communication regarding the regiochemistry of substitution, which proves critical for understanding structure-activity relationships in chemical applications.

The compound's identification extends beyond simple nomenclature to include standardized chemical identifiers that enable comprehensive database searches and cross-referencing. The MDL number MFCD18383520 serves as an additional unique identifier within chemical inventory systems. These systematic identification methods ensure precise specification of the compound across different chemical databases and research applications, preventing confusion with closely related structural isomers that differ only in substitution patterns.

Molecular Formula and Weight Analysis

The molecular formula C14H12BF3O3 provides fundamental information about the atomic composition of this compound. This formula indicates the presence of fourteen carbon atoms, twelve hydrogen atoms, one boron atom, three fluorine atoms, and three oxygen atoms, reflecting the complex substitution pattern on the phenylboronic acid core structure. The molecular weight of 296.05 grams per mole represents the sum of atomic masses for all constituent atoms, providing essential data for stoichiometric calculations in synthetic applications.

Detailed analysis of the molecular composition reveals important structural insights about the compound's architecture. The fourteen carbon atoms are distributed among the phenyl ring (6 carbons), the benzyloxy substituent (7 carbons), and the trifluoromethyl group (1 carbon). The three oxygen atoms include two from the boronic acid functionality (-B(OH)2) and one from the ether linkage in the benzyloxy group. The three fluorine atoms originate exclusively from the trifluoromethyl substituent, contributing significantly to the compound's electron-withdrawing characteristics and influencing its overall chemical behavior.

The following table summarizes key molecular parameters for this compound:

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C14H12BF3O3 | |

| Molecular Weight | 296.05 g/mol | |

| Heavy Atom Count | 21 | |

| Hydrogen Bond Acceptors | 6 | |

| Hydrogen Bond Donors | 2 | |

| Rotatable Bond Count | 4 | |

| Complexity | 319 |

The complexity value of 319 reflects the sophisticated three-dimensional arrangement of atoms within the molecule, accounting for the presence of multiple functional groups and their spatial relationships. This parameter proves particularly useful for computational chemistry applications and structure-activity relationship studies.

Crystallographic Structure Determination via X-ray Diffraction

X-ray crystallography represents the gold standard for determining precise three-dimensional molecular structures, providing atomic-level resolution of bond lengths, bond angles, and spatial arrangements. The technique involves exposing crystalline samples to monochromatic X-ray radiation, which diffracts according to the periodic arrangement of atoms within the crystal lattice. For this compound, crystallographic analysis would reveal critical structural parameters including the planarity of the aromatic system, the orientation of substituent groups, and intermolecular interactions within the crystal structure.

The experimental approach to crystallographic structure determination begins with the preparation of high-quality single crystals suitable for X-ray analysis. The crystal must be sufficiently large (typically larger than 0.1 millimeters in all dimensions) and exhibit regular internal structure without significant defects such as cracks or twinning. The crystallization process for organoboron compounds often requires careful control of solvent systems and cooling rates to achieve optimal crystal quality, as boronic acids tend to form hydrogen-bonded networks that influence crystal packing arrangements.

Data collection procedures involve systematic rotation of the crystal through multiple orientations while recording diffraction patterns at each position. Modern area detectors and charge-coupled device image sensors enable rapid data acquisition with high precision and sensitivity. The resulting diffraction data undergoes computational processing to determine unit cell parameters, space group symmetry, and ultimately the three-dimensional arrangement of atoms within the crystal structure. For boronic acid compounds, particular attention focuses on the geometry around the boron center and the hydrogen bonding patterns involving the hydroxyl groups.

Structural refinement procedures utilize sophisticated computational algorithms to optimize atomic positions against the experimental diffraction data. The final refined structure provides precise bond lengths and angles that can be compared with theoretical predictions and related compounds. Typical B-O bond lengths in boronic acids range from 1.35 to 1.40 Angstroms, while B-C bonds typically measure 1.55 to 1.60 Angstroms. The planarity of the aromatic system and the torsional angles between substituent groups provide insights into steric interactions and electronic effects within the molecule.

Comparative Analysis with Ortho- and Meta-Substituted Isomers

Systematic comparison of this compound with its positional isomers reveals important structure-property relationships that influence chemical reactivity and physical properties. The available isomers include 3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid (CAS 1007170-59-3), 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid (CAS 1701435-39-3), and 3-(benzyloxy)-5-(trifluoromethyl)phenylboronic acid (CAS 1451393-42-2). Each isomer exhibits the same molecular formula and weight but differs significantly in the spatial arrangement of functional groups relative to the boronic acid center.

The 3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid isomer represents a direct positional switch of the benzyloxy and trifluoromethyl substituents compared to the target compound. This rearrangement affects both steric and electronic properties, as the trifluoromethyl group in the ortho position (relative to the boronic acid) may exert stronger electron-withdrawing effects and greater steric hindrance. The molecular weight remains identical at 296.05 grams per mole, but the chemical behavior may differ substantially due to altered substitution patterns.

The following comparative table illustrates key differences among the major positional isomers:

Electronic effects vary significantly among these isomers due to the different relative positions of electron-donating benzyloxy and electron-withdrawing trifluoromethyl groups. In the target compound, the para relationship between the benzyloxy group and the boronic acid functionality may enhance electron donation to the aromatic system, while the meta-positioned trifluoromethyl group provides moderate electron withdrawal. This electronic balance influences the compound's reactivity in cross-coupling reactions and other synthetic transformations.

属性

IUPAC Name |

[4-phenylmethoxy-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O3/c16-14(17,18)12-8-11(15(19)20)6-7-13(12)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDRDSTVBFGULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40737282 | |

| Record name | [4-(Benzyloxy)-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245014-05-4 | |

| Record name | [4-(Benzyloxy)-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Miyaura Borylation of Aryl Halides

The Miyaura borylation method is widely employed for synthesizing arylboronic acids. For (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid, this approach involves:

-

Starting Material : 4-(Benzyloxy)-3-(trifluoromethyl)benzene bromide or iodide.

-

Catalyst System : Palladium catalysts such as Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos or XPhos.

-

Boron Source : Bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B₂(OH)₄).

-

Reaction Conditions : Conducted in anhydrous tetrahydrofuran (THF) or 1,4-dioxane at 80–100°C under inert atmosphere for 12–24 hours.

The reaction proceeds via oxidative addition of the aryl halide to palladium, transmetalation with the diboron reagent, and reductive elimination to yield the boronate ester. Subsequent acidic hydrolysis (1 M HCl) converts the ester to the boronic acid.

Hydrolysis of Boronate Esters

An alternative route involves synthesizing the pinacol ester derivative followed by hydrolysis:

-

Preparation of Pinacol Ester : Reacting 4-(Benzyloxy)-3-(trifluoromethyl)phenylmagnesium bromide with pinacolborane (HBpin) in THF at 0°C yields the boronate ester.

-

Hydrolysis : Treating the ester with aqueous HCl (pH 2–3) at room temperature for 2 hours liberates the boronic acid. This method avoids palladium catalysts but requires stringent moisture control.

Optimization of Reaction Conditions

Catalyst and Ligand Selection

Palladium catalysts paired with bulky phosphine ligands enhance efficiency in Miyaura borylation. For example, Pd(dppf)Cl₂ achieves higher yields (70–85%) compared to Pd(PPh₃)₄ (50–60%) due to improved stability against deactivation by the trifluoromethyl group.

Solvent and Temperature Effects

-

Solvent : THF or dioxane is preferred for solubilizing both the aryl halide and boron reagent. Polar aprotic solvents like DMF may accelerate side reactions.

-

Temperature : Reactions conducted at 80°C typically reach completion within 12 hours, whereas lower temperatures (60°C) prolong reaction times to 24+ hours.

Purification and Characterization

Purification Techniques

Analytical Validation

-

Purity Analysis : HPLC with UV detection at 254 nm confirms purity ≥97%.

-

Structural Confirmation :

Industrial-Scale Production

Continuous Flow Synthesis

Industrial manufacturers adopt continuous flow reactors to enhance scalability and reduce Pd catalyst loading (0.5–1 mol% vs. 5 mol% in batch). This method improves heat transfer and minimizes decomposition of the benzyloxy group.

Data Tables

Table 1: Comparison of Synthetic Methods

Table 2: Reaction Condition Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 1 mol% Pd | +15% |

| Temperature | 80°C | +20% |

| Solvent | THF | +10% |

Challenges and Mitigation Strategies

Hydrolytic Instability

The boronic acid is prone to dehydration, forming boroxines. Storage under argon at 2–8°C in amber vials extends shelf life to 6 months.

Steric Hindrance

The benzyloxy group impedes catalyst access in Miyaura borylation. Using larger ligands (e.g., XPhos) alleviates this issue, improving yields by 10–15%.

Recent Advances

Microwave-assisted Miyaura borylation reduces reaction times to 2–4 hours with comparable yields (78%) . Additionally, photoinduced borylation methods using Ir catalysts are emerging as energy-efficient alternatives.

化学反应分析

Types of Reactions

(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include phenols, quinones, boronate esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.

Biology: The compound is explored for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer treatment.

Industry: It is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.

作用机制

The mechanism of action of (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.

相似化合物的比较

Key Properties:

- CAS Number : 1245014-05-4 (purity: 98%) .

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, while the benzyloxy group is moderately electron-donating, creating a unique electronic environment for coupling reactions .

- Applications : Used in synthesizing enzyme inhibitors and bioactive molecules targeting kinases and phospholipases .

Comparison with Structurally Similar Compounds

Structural Isomerism and Substituent Positioning

The position of substituents significantly impacts reactivity and biological activity. Key examples include:

Impact on Reactivity :

Electronic and Functional Group Variations

Substituents like halogens, nitro, or methoxy groups alter electronic properties:

Key Observations :

Physicochemical and Pharmacokinetic Properties

生物活性

(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid is a compound of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 330.49 g/mol. The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, influencing various biochemical pathways.

Target Interaction

Boronic acids, including this compound, are commonly utilized in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds, making it a powerful tool in organic synthesis. The compound engages in transmetalation processes, where it interacts with palladium catalysts to facilitate the coupling reaction.

Biochemical Pathways

The compound's boronic acid group can form covalent bonds with active sites on enzymes, leading to modulation of enzyme activity. This property is particularly valuable in drug design, where such interactions can inhibit or activate specific metabolic pathways.

Cellular Effects

Research indicates that this compound influences cellular functions by modulating signaling pathways and gene expression. For instance, studies have shown that compounds with similar structures can affect the expression of genes involved in lipid metabolism and inflammation .

Antimicrobial Properties

Recent investigations into related boronic acids suggest potential antimicrobial activity. For example, 5-trifluoromethyl-2-formylphenylboronic acid demonstrated moderate activity against various bacteria and fungi, indicating that this compound may possess similar properties .

Case Studies and Research Findings

- In Vitro Studies : A study on related compounds showed that they exhibited significant antibacterial activity against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness at low concentrations .

- Mechanistic Insights : The mechanism of action for boronic acids often involves reversible binding to diol-containing enzymes, which can lead to inhibition of enzymatic activity. This has been observed in various studies focusing on enzyme modulation by boronic acids .

- Pharmacokinetics : Due to their ability to form stable complexes with biological molecules, boronic acids like this compound are expected to have good bioavailability and favorable pharmacokinetic profiles, making them suitable candidates for therapeutic development .

Research Data Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 330.49 g/mol |

| Biological Activity | Antimicrobial potential |

| Mechanism of Action | Enzyme inhibition via covalent bonding |

| Applications | Organic synthesis, drug design |

常见问题

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols for (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid to ensure stability?

- Methodological Answer : Store the compound at 0–6°C in an inert atmosphere (e.g., argon) to prevent degradation. Avoid exposure to moisture, as boronic acids are prone to hydrolysis. Use anhydrous solvents (e.g., THF, DMF) for dissolution, and conduct reactions under nitrogen/argon. Stability issues may arise from the benzyloxy group’s sensitivity to acidic conditions, necessitating pH-neutral environments .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC (>97% purity threshold) or GC for volatile derivatives. Kanto Reagents’ catalogs specify >97.0% purity via high-performance liquid chromatography (HPLC) or titrimetry .

- Structural Confirmation : Employ ¹H/¹³C NMR to verify substituent positions (e.g., benzyloxy at C4, trifluoromethyl at C3). Mass spectrometry (HRMS) can validate the molecular weight (exact mass: 296.02 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling involving this boronic acid?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ due to the electron-withdrawing trifluoromethyl group, which may slow oxidative addition.

- Solvent/Temperature : Optimize in THF/H₂O or DME/H₂O mixtures at 80–100°C. The benzyloxy group’s steric bulk may require prolonged reaction times (12–24 hrs) .

- Base : Employ K₂CO₃ or CsF to enhance boronate activation without cleaving the benzyloxy group .

Q. What electronic and steric effects do the benzyloxy and trifluoromethyl substituents impart on reactivity?

- Methodological Answer :

- Trifluoromethyl (CF₃) : Strong electron-withdrawing effect increases the boronic acid’s electrophilicity, accelerating transmetalation but potentially reducing stability.

- Benzyloxy (OCH₂Ph) : Electron-donating via resonance, but steric hindrance from the benzyl group may impede catalyst access. Computational modeling (DFT) or Hammett σ values can quantify these effects .

Q. How should researchers resolve contradictions in reported coupling efficiencies for similar boronic acids?

- Methodological Answer :

- Purity Reassessment : Verify via HPLC ; anhydride impurities (common in boronic acids) can reduce reactivity .

- Reaction Screening : Test multiple catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and solvents (e.g., toluene/ethanol).

- Kinetic Studies : Use in situ ¹⁹F NMR to monitor trifluoromethyl group stability under reaction conditions .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Refer to SDS guidelines for boronic acids, which may release boric acid upon hydrolysis .

Key Methodological Notes

- Synthetic Applications : This compound is valuable in synthesizing trifluoromethylated biaryl scaffolds for medicinal chemistry (e.g., kinase inhibitors).

- Contradiction Mitigation : Cross-validate analytical data (NMR, MS) with independent batches to rule out lot-specific impurities .

- Advanced Characterization : Utilize X-ray crystallography to resolve ambiguous substituent positioning in coupled products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。